Cas no 856867-65-7 (1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol)

1-(5-Bromo-Pyridin-2-Yl)-1H-1,2,3-Triazol-4-Yl-Methanol is a heterocyclic compound featuring a brominated pyridine core linked to a triazole-methanol moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, while the triazole ring offers stability and potential for hydrogen bonding. The hydroxymethyl group provides a handle for derivatization, enabling the synthesis of more complex molecules. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a valuable building block in medicinal chemistry and material science.
1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol structure
856867-65-7 structure
Product name:1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol
CAS No:856867-65-7
MF:C8H7BrN4O
MW:255.071379899979
CID:4243593
PubChem ID:59243282

1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanol, 1-(5-bromo-2-pyridinyl)-
    • 1-(5-Bromo-Pyridin-2-Yl)-1h-[1,2,3]Triazol-4-Yl]-Methanol
    • [1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol
    • [1-(5-bromopyridin-2-yl)triazol-4-yl]methanol
    • 856867-65-7
    • SCHEMBL1557585
    • 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol
    • Inchi: InChI=1S/C8H7BrN4O/c9-6-1-2-8(10-3-6)13-4-7(5-14)11-12-13/h1-4,14H,5H2
    • InChI Key: AWUOZENZKHRTJE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 253.98032Da
  • Monoisotopic Mass: 253.98032Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.8Ų

1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B800498-10mg
[1-(5-Bromo-Pyridin-2-Yl)-1h-[1,2,3]Triazol-4-Yl]-Methanol
856867-65-7
10mg
$ 70.00 2022-06-06
TRC
B800498-100mg
[1-(5-Bromo-Pyridin-2-Yl)-1h-[1,2,3]Triazol-4-Yl]-Methanol
856867-65-7
100mg
$ 365.00 2022-06-06
TRC
B800498-50mg
[1-(5-Bromo-Pyridin-2-Yl)-1h-[1,2,3]Triazol-4-Yl]-Methanol
856867-65-7
50mg
$ 250.00 2022-06-06

Additional information on 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol

Recent Advances in the Study of 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol (CAS: 856867-65-7)

The compound 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol (CAS: 856867-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the versatility of 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the bromo-pyridyl and triazole moieties, make it a promising candidate for the development of small-molecule inhibitors targeting various enzymes and receptors. Researchers have successfully employed click chemistry and other synthetic strategies to derivatize this compound, leading to the discovery of new bioactive molecules with enhanced pharmacological properties.

In terms of biological activity, preliminary investigations have demonstrated that 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol exhibits moderate inhibitory effects against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. Further optimization of its structure has yielded derivatives with improved potency and selectivity, paving the way for potential clinical applications. Additionally, its role as a building block in the synthesis of fluorescent probes has been explored, offering new tools for imaging and diagnostics in biomedical research.

The pharmacokinetic and toxicological profiles of 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol are currently under investigation. Early results suggest that the compound possesses favorable drug-like properties, including reasonable solubility and metabolic stability. However, further studies are needed to fully elucidate its safety and efficacy in vivo. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into practical applications.

In conclusion, 1-(5-Bromo-Pyridin-2-Yl)-1h-1,2,3Triazol-4-Yl-Methanol represents a promising scaffold for the development of new therapeutic agents and research tools. Its synthetic accessibility and diverse biological activities make it a valuable asset in the field of chemical biology. Future research should focus on expanding its applications, optimizing its properties, and exploring its potential in targeted drug delivery systems.

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